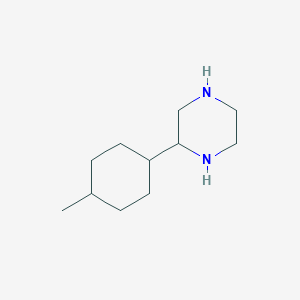
2-(4-Methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-inflammatory Agents
Research indicates that piperazine derivatives, including 2-(4-Methylcyclohexyl)piperazine, can exhibit anti-inflammatory properties. These compounds have been shown to inhibit the activity of chemokines such as MIP-1α and RANTES, which are involved in inflammatory responses. The inhibition of these chemokines suggests potential applications in treating inflammatory disorders, including autoimmune diseases like multiple sclerosis .
Anti-ulcer Properties
The compound has also been identified as having anti-ulcer effects. Studies have demonstrated that certain piperazine derivatives possess properties that can mitigate gastric acid secretion without exhibiting anticholinergic activity. This characteristic makes them promising candidates for the development of new treatments for peptic ulcers .
Soluble Epoxide Hydrolase Inhibition
This compound has been explored as a soluble epoxide hydrolase (sEH) inhibitor. This enzyme plays a crucial role in regulating blood pressure and inflammation. Compounds that inhibit sEH can potentially be used to treat conditions such as hypertension and cardiovascular diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of piperazine with various acyl chlorides or amines to yield derivatives with enhanced biological activities. The general synthetic pathway includes:
- Step 1: Formation of piperazine hydrochloride by reacting piperazine with hydrochloric acid.
- Step 2: Addition of an acyl chloride derivative (e.g., chloracetyl chloride) to form the desired piperazine derivative.
- Step 3: Purification through extraction methods such as chloroform extraction followed by drying and crystallization .
Pharmacological Profiles
Several studies have characterized the pharmacological profiles of piperazine derivatives, including their interactions with various biological targets. For instance, research has indicated that these compounds can modulate receptor activity, leading to diverse physiological effects such as analgesic and anxiolytic responses.
Toxicology Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound and its derivatives. Acute toxicity tests in animal models have provided insights into dosage thresholds and potential side effects, which are critical for assessing their viability as therapeutic agents .
Case Studies and Research Findings
属性
CAS 编号 |
100416-32-8 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC 名称 |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
InChI 键 |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
规范 SMILES |
CC1CCC(CC1)C2CNCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















